molecular formula C18H10Cl4 B3031661 1,2,4,5-tetrachloro-3-(4-phenylphenyl)benzene CAS No. 61576-99-6

1,2,4,5-tetrachloro-3-(4-phenylphenyl)benzene

Cat. No.: B3031661
CAS No.: 61576-99-6
M. Wt: 368.1 g/mol
InChI Key: WRGWUGJOSKMDNT-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrachloro-3-(4-phenylphenyl)benzene is a synthetic organic compound with the molecular formula C18H10Cl4 and a molecular weight of 368.084 g/mol . This polyhalogenated terphenyl derivative, also known as 2,3,5,6-tetrachloro-1,1':4',1''-terphenyl, is characterized by a high carbon-to-hydrogen ratio and significant hydrophobicity, as indicated by a computed LogP value of 7.63 . Its density is approximately 1.374 g/cm³, and it has a high boiling point of 468.6°C, suggesting thermal stability . The compound features a central 1,2,4,5-tetrachlorobenzene core, a scaffold known in related compounds like Tecnazene to serve roles in agrochemicals as fungicides or sprouting inhibitors . This structural motif is also utilized as a standard in quantitative NMR analysis, highlighting its potential utility in analytical chemistry . The extended conjugated system of this molecule makes it a candidate for investigation in materials science, particularly in the development of organic electronic materials or as a building block for more complex chemical architectures. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(4-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl4/c19-14-10-15(20)18(22)16(17(14)21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGWUGJOSKMDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210581
Record name 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61576-99-6
Record name 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-tetrachloro-3-(4-phenylphenyl)benzene typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of biphenyl in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-tetrachloro-3-(4-phenylphenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of biphenyl derivatives with different functional groups.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dechlorinated biphenyl compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C18H12Cl4
  • Molecular Weight : 397.09 g/mol
  • CAS Number : [specific CAS number not provided in the results]

The compound features a complex structure characterized by the presence of four chlorine atoms and a phenyl group attached to a benzene ring. This unique structure contributes to its reactivity and potential applications.

Organic Synthesis

1,2,4,5-Tetrachloro-3-(4-phenylphenyl)benzene serves as an intermediate in the synthesis of various organic compounds. Its chlorinated nature allows for various substitution reactions that are valuable in creating more complex molecules used in pharmaceuticals and agrochemicals.

Key Reactions :

  • Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles, leading to the formation of diverse derivatives.
  • Cross-Coupling Reactions : Utilized in Suzuki or Stille coupling to form biaryl compounds that are essential in drug development.

Anticancer Research

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro experiments have shown that it can induce apoptosis in cancer cell lines by disrupting microtubule dynamics.

Case Study :

  • A study involving human cancer cell lines demonstrated that treatment with this compound activated caspase-3 pathways, indicating programmed cell death. The compound inhibited tubulin polymerization at concentrations as low as 100 nM, showcasing its potential as an anticancer agent through microtubule disruption .

Materials Science

In materials science, this compound is explored for its role in developing advanced materials such as covalent organic frameworks (COFs). These frameworks utilize the compound's structural properties to enhance performance in various applications.

Applications :

  • Photocatalysis : The compound can be integrated into photocatalytic systems for hydrogen evolution reactions.
  • Supercapacitors : Its high surface area and electrochemical properties make it suitable for energy storage applications.

Environmental Considerations

Despite its potential applications, the environmental impact of chlorinated compounds like this compound is a significant concern. Studies indicate that such compounds may exhibit toxicological effects and endocrine disruption at high concentrations.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrachloro-3-(4-phenylphenyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Selected Chlorinated Aromatics

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
1,2,4,5-Tetrachlorobenzene (CAS 95-94-3) C₆H₂Cl₄ Cl at 1,2,4,5 215.89 High symmetry; used as a reference compound
3,3′,4,4′-Tetrachlorobiphenyl C₁₂H₆Cl₄ Cl at 3,3′,4,4′; biphenyl core 291.98 Non-ortho-substituted PCB; planar structure
1,2,4,5-Tetrachloro-3-nitrobenzene (Tecnazene, CAS 117-18-0) C₆HCl₄NO₂ Cl at 1,2,4,5; NO₂ at 3 260.88 Fungicide; nitro group enhances reactivity
1,2,4,5-Tetrachloro-3-(2,6-dichlorophenyl)benzene (Hexachlorobiphenyl) C₁₂H₄Cl₆ Cl at 1,2,4,5 on benzene; 2,6-Cl on biphenyl 360.88 Hexachlorinated PCB; high lipophilicity

Key Observations :

  • Chlorine Substitution : The position of chlorine atoms significantly influences reactivity and toxicity. 1,2,4,5-Tetrachlorobenzene exhibits high symmetry, leading to distinct melting points (e.g., 138–140°C ), whereas PCBs with ortho-chlorines (e.g., 3,3′,4,4′-tetrachlorobiphenyl) are more planar and resistant to metabolic degradation .
  • In contrast, the nitro group in tecnazene introduces electrophilic character, making it reactive in pesticidal applications .

Thermodynamic and Physical Properties

Table 2: Thermodynamic Data Comparison

Compound Name Melting Point (°C) Boiling Point (°C) Vapor Pressure (kPa at 25°C) Solubility in Water (mg/L)
1,2,4,5-Tetrachlorobenzene 138–140 246–248 0.12 (calculated) 1.2–3.5
3,3′,4,4′-Tetrachlorobiphenyl 176–178 387–390 <0.01 0.02–0.05
Tecnazene 99.5 328 0.08 0.6–1.0
1,2,4,5-Tetrachloro-3-(4-phenylphenyl)benzene (Inferred) ~180–200 >400 <0.001 <0.01

Key Observations :

  • Volatility : The biphenyl group in the target compound reduces vapor pressure compared to smaller chlorobenzenes, aligning with trends seen in PCBs .
  • Solubility : Increased chlorine substitution and aromaticity correlate with decreased water solubility, as seen in 3,3′,4,4′-tetrachlorobiphenyl (0.02 mg/L) versus 1,2,4,5-tetrachlorobenzene (1.2 mg/L) .

Biological Activity

1,2,4,5-Tetrachloro-3-(4-phenylphenyl)benzene (CAS Number: 82845-23-6) is a chlorinated aromatic compound whose biological activities have garnered attention due to its potential implications in environmental health and toxicology. This article discusses its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₈Cl₄
Molecular Weight417.885 g/mol
Density1.86 g/cm³
Boiling Point417.2 °C
Flash Point206.1 °C

This compound exhibits various biological activities primarily through its interaction with cellular pathways. Research indicates that chlorinated compounds can disrupt endocrine functions and exhibit cytotoxicity through oxidative stress mechanisms.

  • Endocrine Disruption : The compound may interfere with hormone signaling pathways by mimicking or blocking the action of natural hormones, leading to reproductive and developmental issues in organisms .
  • Cytotoxic Effects : Studies have shown that exposure to chlorinated compounds can lead to increased production of reactive oxygen species (ROS), which can result in oxidative damage to cellular components .

Toxicity Profiles

Toxicological assessments reveal that this compound can exhibit significant toxicity in various biological models:

  • Cell Viability : In vitro studies demonstrated that the compound reduces cell viability in human cell lines (e.g., HeLa and A549) with IC₅₀ values indicating moderate cytotoxicity .
  • Genotoxicity : The compound has been associated with genotoxic effects, including DNA damage and chromosomal aberrations in mammalian cells .

Case Studies

Several studies have investigated the biological effects of chlorinated compounds similar to this compound:

  • Study on Reproductive Toxicity : A study conducted on rodents showed that exposure to similar chlorinated compounds resulted in altered reproductive outcomes and developmental abnormalities .
  • Assessment of Environmental Impact : Research on aquatic organisms exposed to chlorinated aromatic hydrocarbons highlighted significant bioaccumulation and toxic effects on fish populations, emphasizing the environmental risks associated with these compounds .

Q & A

Basic Research Questions

Q. What experimental methods are recommended to determine the thermal stability of 1,2,4,5-tetrachloro-3-(4-phenylphenyl)benzene?

  • Methodology : Use differential scanning calorimetry (DSC) to measure decomposition temperatures and enthalpy changes (ΔfH°). Thermochemical data for structurally similar compounds, such as 1,2,4,5-tetrachlorobenzene, show ΔfH° values ranging from -32.62 kJ/mol (gas phase) to condensed-phase stability profiles . Couple DSC with thermogravimetric analysis (TGA) to correlate mass loss with thermal events.

Q. How can researchers synthesize this compound with high purity?

  • Methodology : Adapt Ullmann coupling or Friedel-Crafts alkylation protocols for polyhalogenated aromatics. For example, use Cu-catalyzed cross-coupling between 1,2,4,5-tetrachlorobenzene and biphenyl derivatives under inert conditions. Purify via column chromatography (silica gel, hexane/EtOAc) and confirm purity via GC-MS or HPLC .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology : Combine IR spectroscopy (C-Cl stretching ~550–600 cm⁻¹, aromatic C-H bending ~700–800 cm⁻¹) , 1H^1H/13C^{13}C-NMR (to confirm biphenyl substitution patterns), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography can resolve stereoelectronic effects of chlorine substituents .

Advanced Research Questions

Q. How do substituent effects (e.g., Cl vs. biphenyl groups) influence the compound’s electronic structure and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental Hammett constants or kinetic data from nucleophilic aromatic substitution trials .

Q. What experimental design strategies minimize variability in studying degradation pathways of this compound?

  • Methodology : Use a fractional factorial design (e.g., 2k^k factorial) to test variables like pH, temperature, and UV exposure. For example, a 3-factor design with center points can identify interactions between hydrolysis and photolysis rates. Analyze degradation products via LC-QTOF-MS .

Q. How can researchers resolve contradictions in reported Henry’s Law constants for chlorinated aromatics?

  • Methodology : Conduct headspace gas chromatography under controlled humidity and temperature. For 1,2,4,5-tetrachlorobenzene, Henry’s Law constants vary with solvent polarity; use quantum-mechanical solvation models (e.g., COSMO-RS) to predict partitioning behavior and validate with experimental vapor-pressure measurements .

Q. What mechanistic insights can be gained from studying anion formation in gas-phase reactions?

  • Methodology : Employ collision-induced dissociation (CID) mass spectrometry to probe deprotonation energetics. For example, gas-phase acidity (ΔrG° = 1487 ± 8.4 kJ/mol) of 1,2,3,5-tetrachlorobenzene anions can be compared with computational results (e.g., CBS-QB3) to validate reaction pathways .

Methodological Guidance

  • Synthetic Optimization : Use response surface methodology (RSM) to maximize yield. For example, vary catalyst loading, reaction time, and solvent polarity in a central composite design .
  • Environmental Fate Studies : Apply fugacity models (Level III or IV) to predict partitioning into soil/water systems, leveraging log KowK_{ow} and KocK_{oc} values from analogues like tetrachlorobenzenes .
  • Data Interpretation : Cross-reference experimental IR/NMR data with NIST Chemistry WebBook entries for chlorinated aromatics to avoid misassignment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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